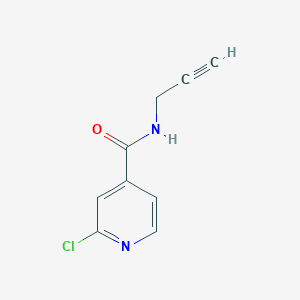
5-Bromo-2-phenylbenzofuran
Overview
Description
5-Bromo-2-phenylbenzofuran is a brominated derivative of benzofuran, a heterocyclic aromatic organic compound. Benzofurans are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Synthetic Routes and Reaction Conditions:
Bromination of 2-Phenylbenzofuran: The compound can be synthesized by the bromination of 2-phenylbenzofuran using bromine in the presence of a suitable catalyst such as iron(III) bromide (FeBr3).
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzofuran with phenyl bromide in the presence of aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 5-bromo-2-phenylbenzofurancarboxylic acid.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 2-phenylbenzofuran.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: 5-Bromo-2-phenylbenzofurancarboxylic acid.
Reduction: 2-Phenylbenzofuran.
Substitution: Various substituted benzofurans depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-phenylbenzofuran has found applications in various scientific research fields:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new therapeutic agents.
Medicine: It has been studied for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-2-phenylbenzofuran exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in biological processes, leading to the inhibition or activation of these targets.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
5-Bromo-2-phenylbenzofuran is similar to other brominated benzofurans, such as 5-bromo-2-methylbenzofuran and 5-bromo-2-nitrobenzofuran its unique combination of the phenyl group and bromine atom at specific positions gives it distinct chemical and biological properties
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
5-bromo-2-phenyl-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrO/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOIOHYHETTZGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
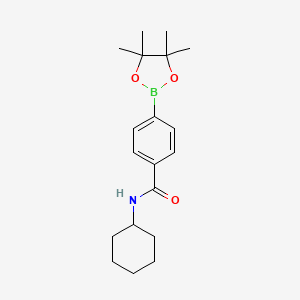
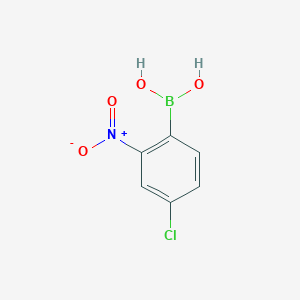
![3-Pyrrolidineacetic acid, a-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B3230970.png)
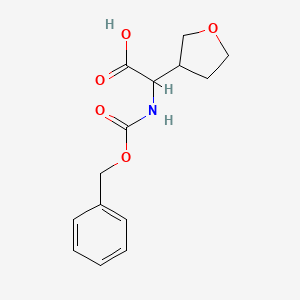
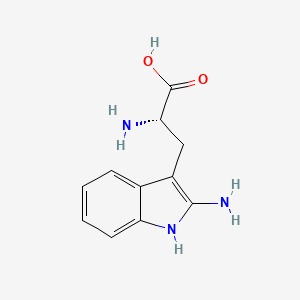
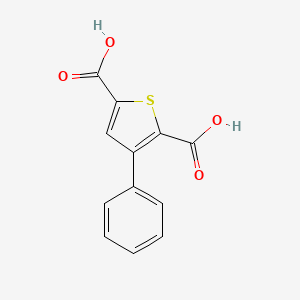
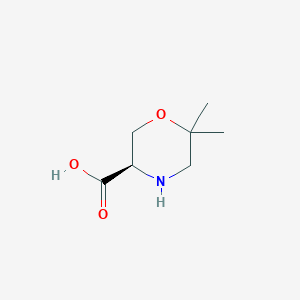

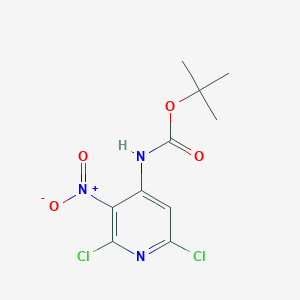
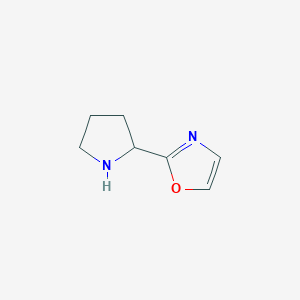
![1-(2-Aminobenzo[d]thiazol-5-yl)ethanone](/img/structure/B3231026.png)
![[(2S)-2-amino-3,3-dimethylbutyl]diethylamine](/img/structure/B3231037.png)

